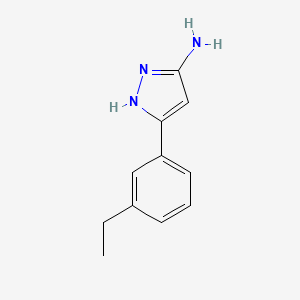

5-(3-Ethylphenyl)-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(3-Ethylphenyl)-1H-pyrazol-3-amine” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “3-Ethylphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with an ethyl group (a carbon chain of two carbon atoms) attached .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions with thiosemicarbazide .科学的研究の応用

Novel Synthesis Methods

A study by Ghaedi et al. (2015) presents an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives. This method highlights the utility in preparing new N-fused heterocyclic products with good yields, demonstrating the chemical's role in facilitating complex organic reactions and expanding the library of heterocyclic compounds (Ghaedi et al., 2015).

Antiglaucoma Activity

Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives showing inhibitory effects on carbonic anhydrase isoenzymes, with potential applications in antiglaucoma treatments. This underscores the chemical's significance in developing therapeutic agents targeting specific biological pathways (Kasımoğulları et al., 2010).

Corrosion Inhibition

Research by Dohare et al. (2017) explores the use of pyrazole derivatives as corrosion inhibitors for mild steel, crucial for industrial applications like pickling processes. The study provides insights into the molecular mechanisms underlying corrosion inhibition and suggests practical applications in materials science (Dohare et al., 2017).

Anti-inflammatory and Anti-cancer Activities

Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives exhibiting significant apoptosis induction, anti-infective properties, and cytotoxic activities. These findings demonstrate the potential of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine derivatives in developing new therapeutic agents for treating infections and cancer (Bansal et al., 2020).

将来の方向性

作用機序

Target of Action

Similar compounds such as pyrazoles have been found to interact with various targets like the epidermal growth factor receptor (egfr), a transmembrane protein frequently dysregulated in cancer cells .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to inhibit the activation of egfr tyrosine kinase through competitive binding of the atp-binding domain of the receptor .

Biochemical Pathways

Pyrazole derivatives have been associated with the inhibition of egfr and egfr-related pathways . This inhibition can lead to antitumor effects, as EGFR dysfunction is often observed in cancer cells .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as quinazolin-4(3h)-ones, have been studied . These studies could provide a basis for understanding the potential ADME properties of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine.

Result of Action

Similar compounds, such as pyrazole derivatives, have been reported to exhibit cytotoxic activity against human breast cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions could potentially affect its stability and efficacy . .

特性

IUPAC Name |

5-(3-ethylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNMVEXQDGNUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2918680.png)

![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)

![4-(benzylthio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2918688.png)

![3-(2-Chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2918694.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918698.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2918699.png)